2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione
CAS No.: 478050-30-5
Cat. No.: VC8120176
Molecular Formula: C8H3F3N2O2
Molecular Weight: 216.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478050-30-5 |
---|---|
Molecular Formula | C8H3F3N2O2 |
Molecular Weight | 216.12 g/mol |
IUPAC Name | 2-(trifluoromethyl)-1H-benzimidazole-4,7-dione |
Standard InChI | InChI=1S/C8H3F3N2O2/c9-8(10,11)7-12-5-3(14)1-2-4(15)6(5)13-7/h1-2H,(H,12,13) |
Standard InChI Key | CKPHSLLNPQFTBR-UHFFFAOYSA-N |
SMILES | C1=CC(=O)C2=C(C1=O)NC(=N2)C(F)(F)F |
Canonical SMILES | C1=CC(=O)C2=C(C1=O)NC(=N2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecular framework of 2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione consists of a benzimidazole core fused with two ketone groups at positions 4 and 7 (Figure 1). The trifluoromethyl (-CF₃) group at position 2 introduces steric bulk and electron-withdrawing effects, which significantly influence both chemical reactivity and biological interactions. Spectroscopic characterization via -NMR reveals distinct aromatic proton environments, with singlet peaks corresponding to the methoxy groups in precursor compounds (e.g., δ 3.85 ppm for 4,7-dimethoxy derivatives) . Infrared (IR) spectroscopy confirms the presence of carbonyl stretches at approximately 1700 cm⁻¹, consistent with the dione functionality.
Crystallographic and Computational Insights
While crystallographic data for this specific derivative remains limited, analogous benzimidazole-4,7-diones exhibit planar bicyclic structures stabilized by intramolecular hydrogen bonding. Density functional theory (DFT) calculations suggest that the electron-deficient nature of the dione rings enhances electrophilic reactivity at positions 5 and 6, facilitating nucleophilic substitution reactions .
Synthesis and Optimization
Synthetic Routes and Methodologies
The synthesis of 2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione typically begins with 1,4-dimethoxy-2,3-diaminobenzene (7), which undergoes cyclo-condensation with trifluoroacetic acid to yield 4,7-dimethoxy-2-trifluoromethylbenzimidazole (8b) . Subsequent demethylation and chlorination using aqua regia produce 5,6-dichloro-2-trifluoromethylbenzimidazole-4,7-dione (9b), which serves as a key intermediate for further functionalization (Scheme 1) . Alternative routes involve microwave-assisted cyclization of β-bromo-α,β-unsaturated aldehydes with 4,7-dimethoxy-1H-benzimidazole-2-amine, followed by oxidation with ceric ammonium nitrate (CAN) to yield fused quinazoline derivatives .
Table 1: Comparative Yields of Key Intermediates
Intermediate | Reaction Conditions | Yield (%) |
---|---|---|
8b | TFA, 100°C, 6h | 78 |
9b | Aqua regia, 0°C, 2h | 65 |
14h | CAN oxidation, rt | 92 |
Structure-Activity Relationship (SAR) Studies
Systematic SAR explorations have identified critical substituents for enhancing P2X3 receptor antagonism. Replacement of the 3,4-difluoroaniline moiety in the hit compound KCB-77033 with 2-trifluoromethyl groups improved metabolic stability by 10-fold (Table 2) . Halogen substitutions at the aniline ring follow an activity hierarchy (F > Cl > Br), with 3,4-difluoro derivatives (e.g., 14h) achieving IC₅₀ values of 375 nM against hP2X3R . Piperidine analogues with para-methoxycarbonyl groups (14e) further optimized solubility (30% DMSO) while maintaining submicromolar potency .
Table 2: SAR of Selected Derivatives
Compound | R₁ | R₂ | IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
KCB-77033 | 2-CH₃ | 3,4-F₂ | 1030 | 12 |
11a | 2-CF₃ | 4-F | 450 | 132 |
14h | 2-CF₃ | 3,4-F₂ | 375 | 145 |
Pharmacological Applications
P2X3 Receptor Antagonism
P2X3 receptors, expressed in sensory neurons, are implicated in neuropathic pain and chronic cough. 2-(Trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione derivatives exhibit potent and selective inhibition of P2X3R (IC₅₀ = 375 nM for 14h) with >23-fold selectivity over P2X2/3 heteromers . In vivo efficacy studies in rodent models demonstrate significant reduction in hyperalgesia and cough reflex sensitivity, without central nervous system (CNS) side effects due to peripheral restriction .
Anticancer and Anti-Inflammatory Activity
Preliminary screens indicate cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines (IC₅₀ ≈ 8–12 µM), potentially mediated by topoisomerase II inhibition. The compound’s ability to suppress NF-κB signaling also suggests utility in inflammatory disorders such as asthma, though mechanistic details require further elucidation.
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution and Cross-Coupling
The electron-deficient dione rings enable regioselective halogenation at positions 5 and 6, providing handles for Suzuki-Miyaura and Buchwald-Hartwig couplings . For example, palladium-catalyzed amination of 9b with 4-fluoroaniline affords 11a in 82% yield . Microwave-assisted cyclizations with β-bromoaldehydes yield fused pyrimidine derivatives (e.g., 3q), which exhibit enhanced π-stacking interactions in molecular docking studies .
Oxidation and Reductive Functionalization
Oxidation of 4,7-dimethoxy precursors with CAN generates the dione scaffold, while reductive amination of ketone groups introduces solubilizing side chains (e.g., piperidine derivatives 14a–k) . These modifications improve pharmacokinetic profiles, with 14h demonstrating favorable oral bioavailability (F = 67%) in rat models .
Physicochemical and ADME Properties
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